2-oxo-2H-1-Benzothiopyran-3-carboxamide
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Overview
Description
2-oxo-2H-1-Benzothiopyran-3-carboxamide is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by the presence of a benzothiopyran ring system, which is a sulfur-containing analog of the benzopyran ring. The compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-1-Benzothiopyran-3-carboxamide typically involves the reaction of salicylaldehyde with alkyl cyanoacetates to form the benzopyran ring system. The key steps in the synthesis include:
Formation of the Benzopyran Ring: Salicylaldehyde reacts with alkyl cyanoacetates in the presence of a base to form the benzopyran ring.
Amidation: The benzopyran derivative undergoes amidation with appropriate amines to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-1-Benzothiopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-oxo-2H-1-Benzothiopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-oxo-2H-1-Benzothiopyran-3-carboxamide can be compared with other similar compounds, such as:
2-oxo-2H-1-Benzopyran-3-carboxamide: A similar compound without the sulfur atom, which may have different biological activities and properties.
4-oxo-4H-1-benzopyran-2-carboxylic acid:
N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives: These compounds have various substitutions at the nitrogen atom, leading to different biological activities.
The uniqueness of this compound lies in its sulfur-containing benzopyran ring, which can impart distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
CAS No. |
1014-15-9 |
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Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-oxothiochromene-3-carboxamide |
InChI |
InChI=1S/C10H7NO2S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) |
InChI Key |
AJJLRYTXNKODIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)N |
Origin of Product |
United States |
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